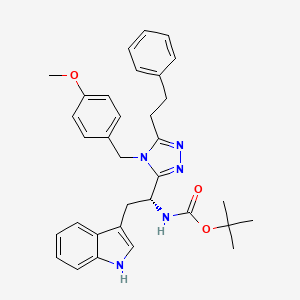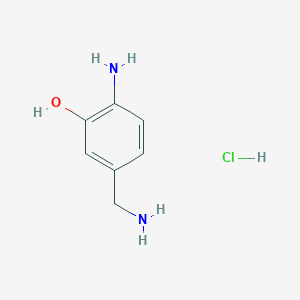
8-Chloro-4-hydroxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-4-hydroxycoumarin is a derivative of 4-hydroxycoumarin, a compound known for its versatile applications in organic synthesis and pharmacology. The presence of a chlorine atom at the 8th position enhances its chemical reactivity and potential biological activities. This compound is part of the coumarin family, which is characterized by a benzopyrone structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-4-hydroxycoumarin typically involves the chlorination of 4-hydroxycoumarin. One common method is the reaction of 4-hydroxycoumarin with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize environmental impact.
化学反応の分析
Types of Reactions: 8-Chloro-4-hydroxycoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 8-chloro-4-hydroxychroman using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Major Products:
Substitution: 8-substituted-4-hydroxycoumarin derivatives.
Oxidation: 8-chloro-4-oxocoumarin.
Reduction: 8-chloro-4-hydroxychroman.
科学的研究の応用
8-Chloro-4-hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.
Medicine: Explored for its anticoagulant properties, similar to other coumarin derivatives.
Industry: Utilized in the development of fluorescent dyes and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 8-Chloro-4-hydroxycoumarin involves its interaction with specific molecular targets, such as enzymes. For instance, its potential as a tyrosine kinase inhibitor is due to its ability to bind to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various cellular signaling pathways, leading to therapeutic effects in conditions like cancer.
類似化合物との比較
4-Hydroxycoumarin: The parent compound, known for its anticoagulant properties.
7-Hydroxycoumarin: Another hydroxylated coumarin with distinct biological activities.
8-Methoxy-4-hydroxycoumarin: A methoxy derivative with potential pharmacological applications.
Uniqueness: 8-Chloro-4-hydroxycoumarin is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activities compared to its non-chlorinated counterparts. This structural modification can lead to improved pharmacokinetic properties and increased potency in certain applications.
特性
分子式 |
C9H5ClO3 |
|---|---|
分子量 |
196.58 g/mol |
IUPAC名 |
8-chloro-4-hydroxychromen-2-one |
InChI |
InChI=1S/C9H5ClO3/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4,11H |
InChIキー |
MLMBVJUHEPSLPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)



